
1,4-Pentanedione, 3-acetyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Pentanedione, 3-acetyl-1-phenyl- is an organic compound with the molecular formula C({11})H({12})O(_{2}). It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Pentanedione, 3-acetyl-1-phenyl- can be synthesized through various methods. One common method involves the phenylation of 2,4-pentanedione using diphenyliodonium chloride in the presence of sodium amide and anhydrous ammonia . The reaction is carried out in a three-necked flask equipped with an air condenser, mechanical stirrer, and a glass stopper. The reaction mixture is cooled using an acetone-dry ice bath, and the phenylation reagent is added slowly. The reaction is allowed to proceed for several hours, and the product is purified by vacuum distillation.
Industrial Production Methods
Industrial production methods for 1,4-pentanedione, 3-acetyl-1-phenyl- typically involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Pentanedione, 3-acetyl-1-phenyl- undergoes various chemical reactions, including:
Keto-Enol Tautomerism: This compound can exist in equilibrium between its keto and enol forms.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Pentanedione, 3-acetyl-1-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1,4-pentanedione, 3-acetyl-1-phenyl- involves its ability to undergo keto-enol tautomerism . This tautomerism allows the compound to participate in various chemical reactions, including nucleophilic addition and substitution. The enol form of the compound can act as a nucleophile, while the keto form can act as an electrophile. This dual reactivity makes the compound versatile in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Pentanedione (Acetylacetone): Similar structure with two carbonyl groups, but without the phenyl group.
1-Phenyl-1,3-butanedione: Similar structure with a phenyl group, but with different positioning of the carbonyl groups.
1-Phenyl-2-propanone: Similar structure with a phenyl group, but with only one carbonyl group.
Uniqueness
1,4-Pentanedione, 3-acetyl-1-phenyl- is unique due to the presence of both a phenyl group and two carbonyl groups in its structure. This combination allows for a wide range of chemical reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
52313-43-6 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
3-acetyl-1-phenylpentane-1,4-dione |
InChI |
InChI=1S/C13H14O3/c1-9(14)12(10(2)15)8-13(16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
Clé InChI |
YQRFZSSCQDRYMG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
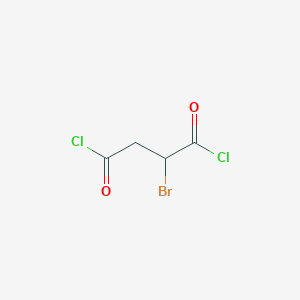
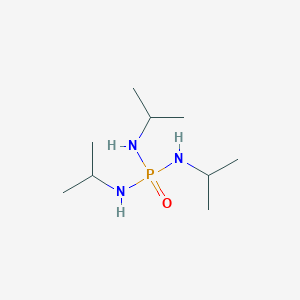
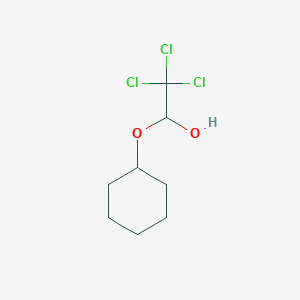
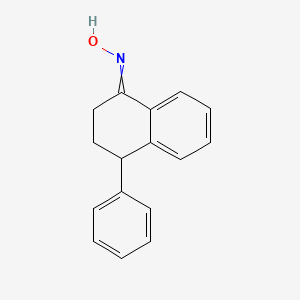
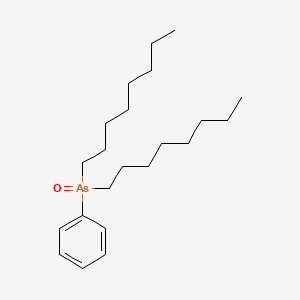

![4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane](/img/structure/B14652192.png)
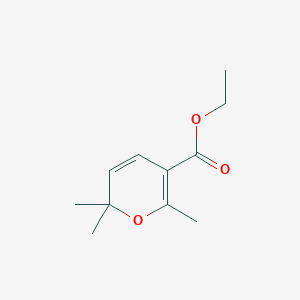
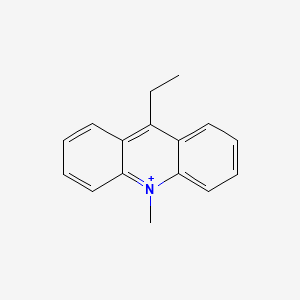
![1,1'-([1,1'-Biisoquinoline]-2,2'(1H,1'H)-diyl)di(ethan-1-one)](/img/structure/B14652208.png)
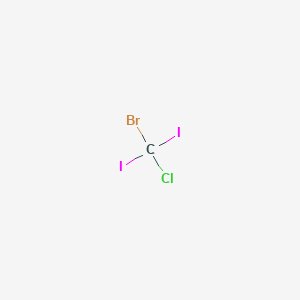
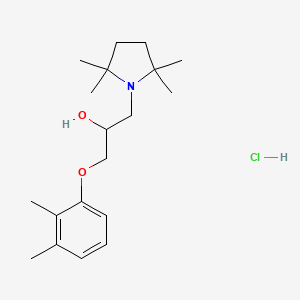
![(E)-benzylidene-[(E)-prop-1-enyl]-amine](/img/structure/B14652224.png)
